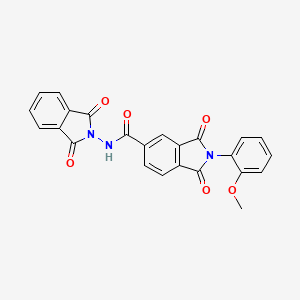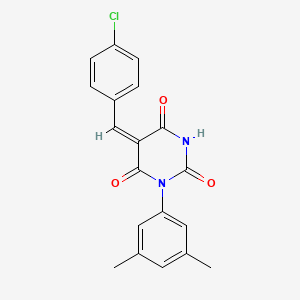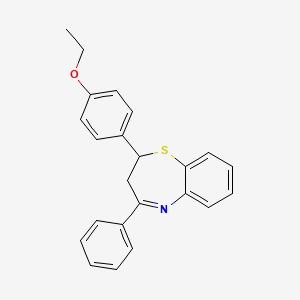![molecular formula C14H14N4O2 B5213837 N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine](/img/structure/B5213837.png)
N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine, also known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine has been shown to have various biochemical and physiological effects. In cancer cells, N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In animal models of neurodegenerative diseases, N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine reduces neuroinflammation, improves cognitive function, and reduces the accumulation of toxic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine also has some limitations. It is not very selective and can inhibit other kinases besides CK2. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine. One direction is to improve its selectivity and potency as a CK2 inhibitor. This could involve the development of new analogs or modifications to the existing structure. Another direction is to study its potential applications in other diseases, such as viral infections and autoimmune diseases. Finally, the use of N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine in combination with other drugs could be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine involves the reaction of 2-methoxyphenyl hydrazine with ethyl 3-oxobutanoate to form 1-(2-methoxyphenyl)-1H-pyrazol-4-yl) ethyl 3-oxobutanoate. This intermediate is then reacted with hydroxylamine hydrochloride to form N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine.
Aplicaciones Científicas De Investigación
N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine has been extensively studied for its potential applications in cancer research. CK2 is overexpressed in many types of cancer, and its inhibition by N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine has been shown to reduce cancer cell proliferation and induce apoptosis. N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. CK2 has been implicated in the pathogenesis of these diseases, and N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine has been shown to reduce neuroinflammation and improve cognitive function in animal models.
Propiedades
IUPAC Name |
N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-19-13-5-3-2-4-12(13)18-10-11(9-16-18)8-15-14-6-7-20-17-14/h2-7,9-10H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVFNEGQBQUONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)CNC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2-oxazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[3-(methylthio)propyl]acetamide](/img/structure/B5213755.png)

![methyl 4-chloro-3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5213769.png)

![ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5213780.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B5213796.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5213797.png)
![N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5213799.png)



![4-[5-(2-methylbenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5213831.png)
